molecular formula C14H11Cl2NO B11988982 N-(2,4-dichlorophenyl)-4-methylbenzamide

N-(2,4-dichlorophenyl)-4-methylbenzamide

Cat. No.: B11988982
M. Wt: 280.1 g/mol
InChI Key: AOPZCKMJHCBKTR-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with 2,4-dichlorophenyl and 4-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-4-methylbenzamide typically involves the reaction of 2,4-dichloroaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or toluene to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-methylbenzamide
  • N-(2,4-dichlorophenyl)-4-chlorobenzamide
  • N-(2,4-dichlorophenyl)-4-fluorobenzamide

Uniqueness

N-(2,4-dichlorophenyl)-4-methylbenzamide is unique due to the presence of both 2,4-dichlorophenyl and 4-methyl groups, which confer specific chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-methylbenzamide

InChI

InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-7-6-11(15)8-12(13)16/h2-8H,1H3,(H,17,18)

InChI Key

AOPZCKMJHCBKTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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